Ethyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-4-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the protection of the amino group, esterification, and piperidine ring formation. One common synthetic route is the reaction of methyl 2-amino-3-oxo-3-phenylpropanoate hydrochloride with tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate . Detailed synthetic procedures can be found in relevant literature .
Scientific Research Applications
Synthesis and Industrial Production The compound Ethyl 1-(3-((tert-butoxycarbonyl)(methyl)amino)propyl)piperidine-4-carboxylate plays a crucial role in the synthesis of complex molecules. For example, it is utilized in the graphical synthetic routes of Vandetanib, a tyrosine kinase inhibitor used in cancer therapy. This synthesis involves several steps including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination, showing the compound's versatility in facilitating high-yield and commercially viable manufacturing processes (Mi, 2015).
Biodegradation and Environmental Impact While not directly related to this compound, the study of ethyl tert-butyl ether (ETBE) biodegradation in soil and groundwater reveals insights into the environmental fate of structurally related compounds. Microorganisms capable of degrading ETBE, a gasoline oxygenate, suggest a potential for bioremediation of related compounds in polluted environments. This indicates the broader environmental relevance and potential microbial interactions of similar compounds (Thornton et al., 2020).
Chemical Modification and Applications The versatility of this compound in chemical synthesis extends to various fields. For instance, chiral sulfinamides, including tert-butanesulfinamide, have been extensively used in stereoselective synthesis of amines and N-heterocycles, showcasing the compound's potential in the production of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are critical in the development of natural products and therapeutically applicable compounds, highlighting the compound's significance in medicinal chemistry and drug development (Philip et al., 2020).
Properties
IUPAC Name |
ethyl 1-[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O4/c1-6-22-15(20)14-8-12-19(13-9-14)11-7-10-18(5)16(21)23-17(2,3)4/h14H,6-13H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOVZIMHCUQXPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCN(C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724367 |
Source
|
Record name | Ethyl 1-{3-[(tert-butoxycarbonyl)(methyl)amino]propyl}piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-70-7 |
Source
|
Record name | Ethyl 1-{3-[(tert-butoxycarbonyl)(methyl)amino]propyl}piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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